Alloxazine, 5-acetyl-10-ethyl-5,10-dihydro-1,3,7,8-tetramethyl- (7CI,8CI) Alloxazine, 5-acetyl-10-ethyl-5,10-dihydro-1,3,7,8-tetramethyl- (7CI,8CI)
Brand Name: Vulcanchem
CAS No.: 14453-93-1
VCID: VC0086965
InChI: InChI=1S/C18H22N4O3/c1-7-21-13-8-10(2)11(3)9-14(13)22(12(4)23)15-16(21)19(5)18(25)20(6)17(15)24/h8-9H,7H2,1-6H3
SMILES: CCN1C2=C(C=C(C(=C2)C)C)N(C3=C1N(C(=O)N(C3=O)C)C)C(=O)C
Molecular Formula: C18H22N4O3
Molecular Weight: 342.399

Alloxazine, 5-acetyl-10-ethyl-5,10-dihydro-1,3,7,8-tetramethyl- (7CI,8CI)

CAS No.: 14453-93-1

Main Products

VCID: VC0086965

Molecular Formula: C18H22N4O3

Molecular Weight: 342.399

Alloxazine,  5-acetyl-10-ethyl-5,10-dihydro-1,3,7,8-tetramethyl-  (7CI,8CI) - 14453-93-1

CAS No. 14453-93-1
Product Name Alloxazine, 5-acetyl-10-ethyl-5,10-dihydro-1,3,7,8-tetramethyl- (7CI,8CI)
Molecular Formula C18H22N4O3
Molecular Weight 342.399
IUPAC Name 5-acetyl-10-ethyl-1,3,7,8-tetramethylbenzo[g]pteridine-2,4-dione
Standard InChI InChI=1S/C18H22N4O3/c1-7-21-13-8-10(2)11(3)9-14(13)22(12(4)23)15-16(21)19(5)18(25)20(6)17(15)24/h8-9H,7H2,1-6H3
Standard InChIKey JXSMVWRDNRIKQM-UHFFFAOYSA-N
SMILES CCN1C2=C(C=C(C(=C2)C)C)N(C3=C1N(C(=O)N(C3=O)C)C)C(=O)C
Synonyms Alloxazine, 5-acetyl-10-ethyl-5,10-dihydro-1,3,7,8-tetramethyl- (7CI,8CI)
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator